6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)-9H-purin-2-amine
Overview
Description
6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)-9H-purin-2-amine is a synthetic compound that belongs to the class of purine analogs. This compound is characterized by the presence of a chloro group at the 6th position, a phenyl group attached to the nitrogen at the 9th position, and a ribofuranosyl moiety that is acetylated at the 2nd, 3rd, and 5th positions. Purine analogs are known for their significant roles in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
Scientific Research Applications
6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)-9H-purin-2-amine typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of reactions starting from simple precursors such as formamide and cyanamide. These reactions often involve cyclization and condensation steps under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group at the 6th position can be introduced via chlorination reactions using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Phenyl Group: The phenyl group can be introduced through nucleophilic substitution reactions, where a suitable phenyl derivative reacts with the purine core.
Glycosylation: The ribofuranosyl moiety is attached to the purine core through glycosylation reactions. This step often involves the use of protected ribose derivatives and Lewis acids as catalysts.
Acetylation: The final step involves the acetylation of the ribofuranosyl moiety using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dechlorinated products.
Substitution: Various substituted purine analogs.
Mechanism of Action
The mechanism of action of this compound involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-9H-purine-2-amine: Lacks the phenyl and ribofuranosyl groups.
N-Phenyl-9H-purin-2-amine: Lacks the chloro and ribofuranosyl groups.
9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine: Lacks the chloro and phenyl groups.
Uniqueness
6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)-9H-purin-2-amine is unique due to the combination of the chloro, phenyl, and acetylated ribofuranosyl groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-anilino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O7/c1-11(29)32-9-15-17(33-12(2)30)18(34-13(3)31)21(35-15)28-10-24-16-19(23)26-22(27-20(16)28)25-14-7-5-4-6-8-14/h4-8,10,15,17-18,21H,9H2,1-3H3,(H,25,26,27)/t15-,17-,18-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBVPRIMOFPPRF-QTQZEZTPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)NC4=CC=CC=C4)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)NC4=CC=CC=C4)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561438 | |
Record name | 6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53296-14-3 | |
Record name | 6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53296-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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